n-(1-Naphthyl)benzenesulfonamide

Vue d'ensemble

Description

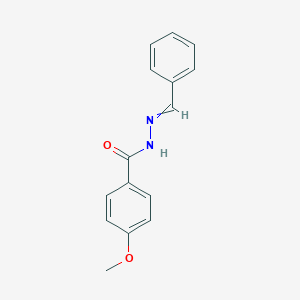

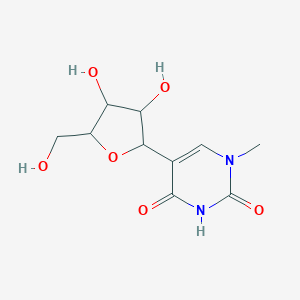

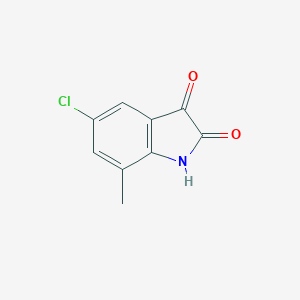

N-(1-Naphthyl)benzenesulfonamide (NBS) is an organic compound that has been used in scientific research and laboratory experiments for over a century. It is a white, crystalline solid that is soluble in water, alcohol, and organic solvents. NBS has been used in the synthesis of organic compounds, as a reagent for the determination of amines, and in the study of mechanisms of organic reactions. In recent years, NBS has been used in the study of biochemical and physiological effects, and has been found to have a wide range of applications in the laboratory.

Applications De Recherche Scientifique

Catalytic Reactions and Organic Synthesis : N-(1-Naphthyl)benzenesulfonamide is used in catalytic reactions. For example, it reacts with internal alkynes in the presence of an iridium catalyst system to produce 8-vinyl-1-naphthol derivatives, a process that involves the cleavage of the C–H bond (Nishinaka et al., 2001).

Antibacterial Properties : Derivatives of this compound show potent antibacterial properties. For instance, N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides exhibit significant antibacterial effects against various bacterial strains (Abbasi et al., 2015).

Inhibition of Human Carbonic Anhydrase Isoforms : 4-Arylbenzenesulfonamides, including those with a naphthyl substitution, act as inhibitors of human carbonic anhydrase, particularly isoforms associated with tumors (Cornelio et al., 2016).

Inhibitory Action Against Efflux Pumps in Multiresistant Staphylococcus aureus : Certain derivatives of this compound demonstrate potential inhibitory action against TetK and MrsA efflux pumps in Staphylococcus aureus strains, suggesting their use in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

Anticancer Activity : Some sulfonamide derivatives containing a naphthyl moiety, like 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, show cytotoxic activity against human cancer cell lines, indicating their potential in cancer treatment (Żołnowska et al., 2016).

Photocatalytic Degradation Studies : Benzene- and naphthalenesulfonates, including derivatives of this compound, have been studied for their degradation in environmental contexts, such as in leachates from landfills, indicating their environmental impact and the necessity for effective degradation methods (Riediker et al., 2000).

Insecticidal Properties : Propargyloxy-naphthalene-sulfonamide derivatives have been synthesized and evaluated for their insecticidal activities, with some compounds showing significant effectiveness (Zhao et al., 2021).

Mécanisme D'action

Target of Action

The primary target of N-(1-Naphthyl)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the protein, leading to changes in the cellular environment that can have antiproliferative effects .

Biochemical Pathways

The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway . This pathway is shifted in tumor cells due to changes in gene expression, leading to uncontrolled cell proliferation and tumor hypoxia . By inhibiting CA IX, this compound can disrupt this pathway and potentially slow down or stop the proliferation of tumor cells .

Pharmacokinetics

The compound’s ability to selectively inhibit ca ix suggests that it may have good bioavailability

Result of Action

The inhibition of CA IX by this compound can lead to significant antiproliferative effects . In studies, derivatives of this compound showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, these derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of this compound . Additionally, the stability of this compound may be affected by factors such as temperature and light exposure.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-(1-Naphthyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . The interaction between this compound and CA IX can be a useful target for discovering novel antiproliferative agents .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on cell function. It has been observed to have a significant effect on gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia . This shift in metabolism to anaerobic glycolysis results in a significant modification in pH .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its selective inhibition of CA IX can lead to the synthesis of new aryl thiazolone–benzenesulfonamides .

Propriétés

IUPAC Name |

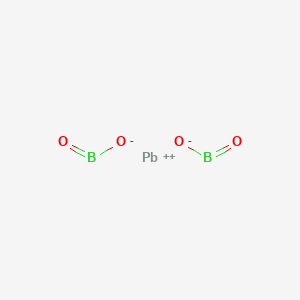

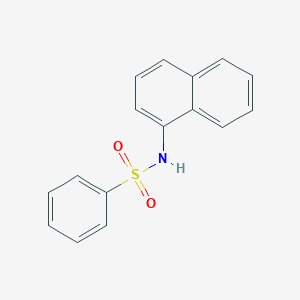

N-naphthalen-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c18-20(19,14-9-2-1-3-10-14)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKMDUCAEICPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291665 | |

| Record name | n-(1-naphthyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15309-82-7 | |

| Record name | NSC77046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(1-naphthyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-(1-Naphthyl)benzenesulfonamide?

A1: this compound has the molecular formula C16H13NO2S. [] Its structure consists of a benzenesulfonamide group attached to the 1-position of a naphthalene ring. The molecule exhibits a C-SO2-NH-C torsion angle of -70.1(2)° and a dihedral angle of 34.67(4)° between the naphthyl and phenyl ring planes. []

Q2: How does this compound behave in catalytic reactions?

A2: While this compound itself doesn't appear to possess catalytic properties based on the provided research, it serves as a reactant in iridium-catalyzed reactions with internal alkynes. [] In the presence of an iridium catalyst system like [IrCl(cod)]2/PBut3, the compound undergoes C-H bond cleavage at the peri-position of the naphthyl ring, leading to the formation of 8-vinyl-1-naphthyl derivatives. []

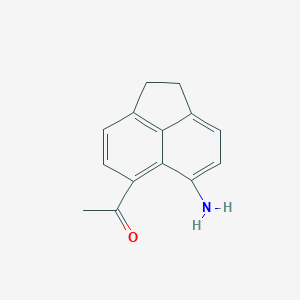

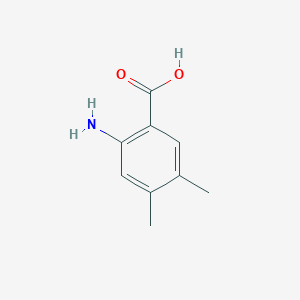

Q3: Are there any potential applications of this compound derivatives in medicinal chemistry?

A3: Research indicates that derivatives of this compound, specifically those containing a 4-methoxy substituent on the benzene ring, exhibit potential as dual-target inhibitors. [] These compounds show inhibitory activity against both tubulin and signal transducer and activator of transcription 3 (STAT3), which are relevant targets for cancer therapy. [] Further investigation into the structure-activity relationship of these derivatives could lead to the development of more potent and selective anticancer agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

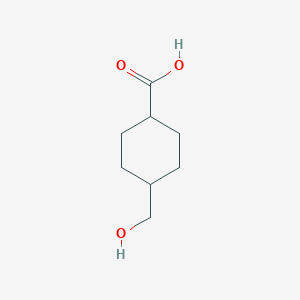

![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)